Cas no 2137670-06-3 (Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl-)

Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl-
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- Inchi: 1S/C12H10BrF2N/c1-2-7-5-11(12(14)15)16-10-4-3-8(13)6-9(7)10/h3-6,12H,2H2,1H3
- InChI Key: DBTWIJXGLKDYQG-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(Br)=CC=2)C(CC)=CC=1C(F)F
Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-673238-0.1g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 0.1g |
$867.0 | 2023-03-11 | ||
Enamine | EN300-673238-1.0g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-673238-5.0g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 5.0g |
$2858.0 | 2023-03-11 | ||
Enamine | EN300-673238-10.0g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 10.0g |
$4236.0 | 2023-03-11 | ||
Enamine | EN300-673238-0.05g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 0.05g |
$827.0 | 2023-03-11 | ||
Enamine | EN300-673238-2.5g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 2.5g |
$1931.0 | 2023-03-11 | ||
Enamine | EN300-673238-0.25g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 0.25g |
$906.0 | 2023-03-11 | ||
Enamine | EN300-673238-0.5g |
6-bromo-2-(difluoromethyl)-4-ethylquinoline |
2137670-06-3 | 0.5g |
$946.0 | 2023-03-11 |
Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- Related Literature
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1. Book reviews
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl-
Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- (CAS No. 2137670-06-3): An Overview of Its Properties and Applications
Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- (CAS No. 2137670-06-3) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its specific substituents, offers a range of potential applications due to its distinct chemical structure and properties.
The quinoline core is a well-known heterocyclic aromatic compound with a wide array of biological activities, including antimalarial, antibacterial, and antiviral properties. The introduction of the 6-bromo, 2-(difluoromethyl), and 4-ethyl substituents significantly alters the chemical and biological profiles of the molecule, making it a valuable candidate for various research and development initiatives.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery. The presence of the difluoromethyl group in Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug design. These properties make it an attractive candidate for developing new therapeutic agents with improved pharmacokinetic profiles.
The bromine substituent at the 6-position adds further complexity to the molecule. Bromine is known to participate in various chemical reactions and can influence the reactivity and selectivity of the compound. In medicinal chemistry, brominated compounds are often explored for their potential as radiolabeling agents or as intermediates in synthetic pathways leading to more complex molecules.
The ethyl group at the 4-position contributes to the overall hydrophobicity of the molecule, which can affect its solubility and distribution within biological systems. This substituent can also influence the binding affinity of the compound to specific receptors or enzymes, making it a key factor in optimizing its biological activity.
In terms of synthesis, Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- can be prepared through a series of well-established chemical reactions. The quinoline core can be synthesized via various methods, including Povarov reactions or Friedländer condensations. The subsequent introduction of the bromine, difluoromethyl, and ethyl groups can be achieved through selective halogenation, fluorination, and alkylation reactions, respectively.
One notable application of this compound is in the field of cancer research. Recent studies have shown that certain quinoline derivatives exhibit potent anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. The unique combination of substituents in Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- may enhance its ability to selectively inhibit these pathways, making it a promising lead compound for further investigation.
In addition to its potential as a therapeutic agent, Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- has also been explored as a probe molecule in biochemical assays. Its distinct chemical structure allows it to interact with specific biomolecules, providing valuable insights into their function and interactions. This makes it a useful tool for researchers studying protein-protein interactions or enzyme kinetics.
From an environmental perspective, the synthesis and use of Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- must be conducted with care to minimize any potential environmental impact. Green chemistry principles should be applied to ensure sustainable production processes that reduce waste and energy consumption.
In conclusion, Quinoline, 6-bromo-2-(difluoromethyl)-4-ethyl- (CAS No. 2137670-06-3) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical structure and properties make it an attractive candidate for further exploration in medicinal chemistry, pharmaceuticals, and biochemical studies. As research continues to advance our understanding of this compound's capabilities, it is likely to play an increasingly important role in the development of new therapeutic agents and scientific tools.
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